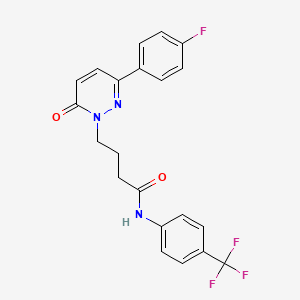
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C21H17F4N3O2 and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. Its structural features, including the presence of trifluoromethyl and fluorophenyl groups, suggest enhanced interactions with biological targets, which may lead to significant pharmacological effects.
- Molecular Formula : C22H19F4N3O3
- Molecular Weight : 449.406 g/mol
- IUPAC Name : 4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-(trifluoromethyl)phenyl)butanamide
- Purity : Typically ≥95% .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, potentially disrupting cancer cell proliferation and inducing apoptosis. The incorporation of electron-withdrawing groups like trifluoromethyl enhances the compound's lipophilicity and metabolic stability, facilitating better cellular uptake and prolonged action within biological systems .
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this structure. The National Cancer Institute (NCI) has screened several derivatives against a panel of human cancer cell lines. Notably, compounds with similar structural motifs have shown selective cytotoxicity against leukemia and non-small cell lung cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line Tested | Inhibition (%) | Notes |
|---|---|---|---|
| 3a | RPMI-8226 (Leukemia) | >50 | Significant activity observed |
| 3b | A549 (Lung carcinoma) | >40 | Moderate activity |
| 6a | A498 (Renal cancer) | >30 | Selective inhibition |
| 6c | SN12C (Renal cancer) | >25 | Notable cytotoxicity |
Case Studies
In a study evaluating a series of trifluoromethylated compounds, it was found that those with similar frameworks to This compound exhibited promising results in inhibiting tumor growth across various cancer types. The mechanism was further elucidated through COMPARE analysis, which indicated that these compounds might target specific pathways involved in cell cycle regulation and apoptosis .
Pharmacological Implications
The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic properties. Studies suggest that these modifications can enhance the interaction with target proteins and improve overall bioavailability . The ongoing research into this compound aims to optimize its structure for increased potency and selectivity.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJDPUNFNBAVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














